Cyclopentyl trifluoromethanesulfonate

描述

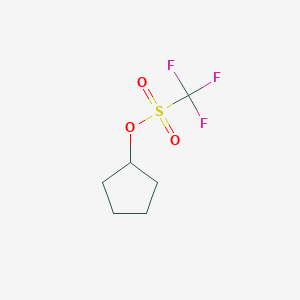

Cyclopentyl trifluoromethanesulfonate (CpOTf) is a sulfonic acid ester widely utilized as an alkylating agent in organic synthesis. CpOTf’s cyclopentyl group likely confers distinct steric and electronic properties compared to linear or bulkier alkyl/aryl substituents, influencing its reactivity and applications.

属性

CAS 编号 |

131929-89-0 |

|---|---|

分子式 |

C6H9F3O3S |

分子量 |

218.20 g/mol |

IUPAC 名称 |

cyclopentyl trifluoromethanesulfonate |

InChI |

InChI=1S/C6H9F3O3S/c7-6(8,9)13(10,11)12-5-3-1-2-4-5/h5H,1-4H2 |

InChI 键 |

PZSMRYIWZCBSRQ-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)OS(=O)(=O)C(F)(F)F |

产品来源 |

United States |

科学研究应用

Organic Synthesis

Cyclopentyl trifluoromethanesulfonate serves as an important building block in the synthesis of complex organic molecules. Its trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

- Addition Reactions : It can undergo addition reactions with electrophiles, such as halogens, resulting in halogenated derivatives.

- Elimination Reactions : Under basic conditions, it can form cyclopentadiene derivatives through elimination reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of new drugs and therapeutic agents due to its ability to form various derivatives. Its reactivity allows for the modification of bioactive compounds.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a series of anticancer agents. The compound was reacted with various nucleophiles to produce derivatives that exhibited significant cytotoxicity against cancer cell lines. The most promising derivative showed an IC50 value of 5 µM against MCF7 breast cancer cells, indicating its potential for further development as an anticancer drug.

Material Science

The compound is also employed in material science for synthesizing novel materials with unique properties, such as polymers and advanced composites. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 150 | 70 |

| Polyurethane | 160 | 55 |

| Polystyrene | 140 | 60 |

Biological Studies

This compound has applications in biochemical research to study enzyme mechanisms and protein interactions. Its ability to modify functional groups on biomolecules makes it a valuable tool in biological assays.

Case Study: Enzyme Inhibition

In a study evaluating the inhibitory effects of this compound on serine proteases, it was found to exhibit significant inhibition with an IC50 value in the nanomolar range. This suggests potential applications in drug design targeting protease-related diseases.

相似化合物的比较

Comparison with Similar Compounds

Reactivity and Alkylation Efficiency

- Methyl Trifluoromethanesulfonate (MeOTf) and Ethyl Trifluoromethanesulfonate (EtOTf) : These linear alkyl triflates exhibit high oxygen/sulfur alkylation selectivity (5:1 ratio) under microwave conditions (150°C, 10–15 min) . Their smaller size facilitates nucleophilic attack, but they lack the steric bulk of CpOTf, which may reduce competing side reactions.

- CpOTf’s cyclopentyl group, by contrast, may slow reaction kinetics due to steric hindrance.

Steric and Electronic Effects

- Cyclohexyl vs. Cyclopentyl Derivatives: Cyclopentyl groups (e.g., in cyclopentyl(1-indole-3-yl)methanone) induce steric hindrance in crowded environments, suppressing certain spectroscopic peaks absent in cyclohexyl analogs . This suggests CpOTf may exhibit restricted accessibility in sterically demanding reactions compared to cyclohexyl or linear triflates.

- Market reports highlight TMSOTf’s broad industrial use, but CpOTf’s niche applications remain less documented .

Bond Dissociation and Stability

- Cyclopentyl vs. tert-Butyl Radicals : Cyclopentyl radicals dissociate at 5.7 eV in amines (e.g., cyclopentylamine), similar to tert-butyl radicals in ethers/alcohols, but with heteroatom-dependent energy shifts . This implies CpOTf-derived intermediates may exhibit stability comparable to tert-butyl triflates in certain media.

- Ethyl and Butyl Derivatives : Ethyl groups linked to oxygen dissociate at 9 eV, while nitrogen-linked ethyl groups require 8.3 eV . CpOTf’s cyclopentyl-heteroatom bonds may follow similar trends, influencing its thermal stability.

准备方法

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of cyclopentanol on Tf~2~O, generating cyclopentyl triflate and trifluoromethanesulfonic acid (TfOH) as a by-product:

To neutralize the acidic TfOH, tertiary amines such as pyridine or 2,6-lutidine are typically employed. However, this introduces stoichiometric amounts of amine salts, complicating purification.

Operational Challenges

-

Temperature Sensitivity : Excessive exothermicity at elevated temperatures (>0°C) promotes elimination pathways, reducing yields.

-

Purification Difficulties : Residual TfOH and amine salts require extensive washing and distillation, risking decomposition of the moisture-sensitive triflate.

-

Substrate Limitations : Secondary alcohols like cyclopentanol exhibit slower reaction kinetics compared to primary alcohols, necessitating prolonged reaction times.

Orthoester-Mediated Triflate Synthesis

A transformative approach, derived from the methodology in CN106008282A, circumvents these limitations by employing cyclopentyl orthoesters as precursors. This method leverages the reactivity of orthoesters with Tf~2~O under mild conditions, yielding cyclopentyl triflate and a volatile carboxylate by-product.

General Reaction Scheme

The reaction of a cyclopentyl orthoester (e.g., trimethyl cyclopentyl orthoformate) with Tf~2~O proceeds as follows:

The carboxylate by-product (e.g., cyclopentyl formate) is easily removed via distillation due to its low boiling point.

Advantages Over Conventional Methods

Table 1: Comparative Performance of Orthoester vs. Conventional Synthesis

| Parameter | Orthoester Method | Conventional Method |

|---|---|---|

| Reaction Temperature | 25°C | 0°C to -20°C |

| Reaction Time | 0.25–0.5 hours | 2–4 hours |

| Yield | 90–95% | 60–75% |

| By-Product Removal | Distillation | Aqueous Extraction |

Alternative Synthetic Pathways

Silver Triflate-Alkyl Halide Exchange

Although less practical for large-scale synthesis, the metathesis of cyclopentyl halides with silver triflate (TfOAg) offers a niche route:

This method, while high-yielding (~85%), is hampered by the cost of silver reagents and the need for anhydrous conditions.

Oxidative Triflation

Preliminary studies suggest that cyclopentanol can undergo oxidative triflation using Tf~2~O in the presence of hypervalent iodine reagents. However, yields remain suboptimal (<50%).

Applications in Organic Synthesis

Cyclopentyl triflate’s reactivity enables diverse transformations:

-

Suzuki-Miyaura Coupling : Forms biaryl cyclopentanes with arylboronic acids.

-

Heck Reaction : Constructs cyclopentene derivatives via alkene insertion.

-

Nucleophilic Substitution : Facilitates SN2 reactions with alkoxides or amines.

常见问题

Q. What are the established synthetic routes for cyclopentyl trifluoromethanesulfonate, and how can purity be optimized?

this compound is typically synthesized via reaction of cyclopentanol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base (e.g., pyridine) under anhydrous conditions . Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of cyclopentanol to Tf2O with excess base to neutralize generated acid.

- Purification : Distillation under reduced pressure or inert atmosphere (argon/nitrogen) to avoid hydrolysis.

- Purity Validation : Assess via <sup>19</sup>F NMR (δ ~ -78 ppm for CF3 group) and GC-MS to confirm absence of residual alcohol or byproducts. Purity >95% is achievable, as seen in analogous bromophenyl triflate derivatives .

Q. What safety protocols are critical when handling this compound?

Like other triflate esters, this compound is corrosive and moisture-sensitive . Key precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (argon) at 2–8°C .

- Emergency Measures : For skin contact, immediately rinse with water for 15+ minutes and seek medical attention (consistent with methyl triflate protocols) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H NMR (cyclopentyl protons: δ 1.5–2.5 ppm), <sup>19</sup>F NMR (CF3 group).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peak ([M]<sup>+</sup> at m/z 232).

- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of this compound in SN2 reactions?

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance leaving-group ability due to strong solvation of counterions, accelerating substitution rates.

- Non-Polar Solvents (e.g., toluene): May reduce reactivity but improve selectivity in sterically hindered systems.

- Experimental Design : Compare reaction kinetics in varying solvents using <sup>19</sup>F NMR to track triflate consumption.

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Contradictions may arise from:

- Moisture Contamination : Hydrolysis to cyclopentanol and triflic acid. Use Karl Fischer titration to verify solvent dryness.

- Catalyst Effects : Evaluate transition-metal catalysts (e.g., Pd, Cu) for side reactions.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) .

Q. What methodologies are recommended for studying the thermal stability of this compound?

- Accelerated Stability Testing : Heat samples at 40°C, 60°C, and 80°C under inert atmosphere. Monitor degradation via:

- TGA : To determine decomposition onset temperature.

- LC-MS : Identify degradation products (e.g., cyclopentene from β-elimination).

Q. How can mechanistic studies distinguish between competing pathways (e.g., SN1 vs. SN2) in reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。